molecular formula C46H54I2N2O8 B13736397 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide CAS No. 20232-95-5

5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide

Cat. No.: B13736397
CAS No.: 20232-95-5
M. Wt: 1016.7 g/mol
InChI Key: SRXVAIORCPKQJO-UHFFFAOYSA-L
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Description

This compound is a bis-isoquinolinium diiodide salt featuring two 1,3-benzodioxole-substituted isoquinolinium cores linked by a 10-carbon (decyl) chain. Each core contains a methyl group at the 6-position and a fused [1,3]dioxolo[4,5-g]isoquinolinium moiety. The diiodide counterion balances the cationic charges.

Properties

CAS No.

20232-95-5

Molecular Formula

C46H54I2N2O8

Molecular Weight

1016.7 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide

InChI

InChI=1S/C46H54N2O8.2HI/c1-47(19-15-31-21-41-43(55-29-53-41)25-35(31)45(47)33-11-13-37-39(23-33)51-27-49-37)17-9-7-5-3-4-6-8-10-18-48(2)20-16-32-22-42-44(56-30-54-42)26-36(32)46(48)34-12-14-38-40(24-34)52-28-50-38;;/h11-14,21-26,45-46H,3-10,15-20,27-30H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

SRXVAIORCPKQJO-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4=CC5=C(C=C4)OCO5)OCO3)CCCCCCCCCC[N+]6(CCC7=CC8=C(C=C7C6C9=CC1=C(C=C9)OCO1)OCO8)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide involves multiple steps, starting with the preparation of the benzodioxole and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including alkylation and quaternization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with different properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of new compounds with varying functional groups.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Substituents Counterion Key Differences Reference
5-(Benzo[f][1,3]benzodioxol-6-ylmethyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline; hydrochloride Isoquinoline Benzo[f]benzodioxolylmethyl at 5-position HCl Single core, no quaternary ammonium group, shorter substituent chain
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one Isoquinolinone No benzodioxolyl groups; carbonyl at 5-position None Neutral compound, lacks cationic charge and benzodioxolyl substituents
(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methanol Isoxazole Benzodioxolyl at 3-position, hydroxymethyl at 5-position None Different heterocyclic core (isoxazole vs. isoquinolinium), neutral
2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) Benzimidazole Dual benzodioxolyl groups, fluoro at 5-position None Neutral benzimidazole core, absence of quaternary ammonium groups

Key Observations :

  • The target compound’s bis-isoquinolinium architecture distinguishes it from monocyclic or neutral analogues (e.g., ).
  • The diiodide counterion may influence solubility and stability compared to chloride salts (e.g., ).
Physicochemical Properties
  • Polarity : The diiodide salt enhances hydrophilicity compared to neutral analogues (e.g., ).
  • Planarity: The fused [1,3]dioxolo[4,5-g]isoquinolinium system may promote π-π stacking, akin to benzimidazoles in .
  • Stability : Quaternary ammonium groups are prone to hydrolysis under basic conditions, whereas neutral cores (e.g., ) are more stable.

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide is a complex organic molecule known for its potential biological activities. This article reviews its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. Its molecular formula is C37H44N2O6I2 with a molecular weight of 688.2 g/mol. The presence of benzodioxole and isoquinoline moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to those containing the benzodioxole moiety exhibit significant anticancer properties. For instance:

  • A study on related compounds demonstrated cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells with an IC50 value of approximately 32 µM .

Neuroprotective Effects

The structure of the compound suggests it may cross the blood-brain barrier effectively. Related compounds have shown neuroprotective effects in animal models:

  • Anle138b, a derivative with similar structural features, has been reported to inhibit the formation of pathological oligomers in mouse models of neurodegenerative diseases such as Parkinson's disease (PD) and multiple system atrophy (MSA) .

The proposed mechanisms include:

  • Inhibition of Protein Aggregation : Compounds with similar structures have been shown to reduce protein aggregate deposition in the brain.
  • Improvement of Dopaminergic Function : Enhancements in dopamine neuron function have been observed in treated models .

Case Studies

Several studies have explored the biological effects of related compounds:

StudyCompoundFindings
De Sá-Junior et al. (2013)N-(benzo[d][1,3]dioxol-5-yl)methyl)benzenesulfonamideIC50 = 32 µM against MCF7 cells .
Research on Anle138bAnle138bReduced protein aggregation and improved survival rates in PD mouse models .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates:

  • High Oral Bioavailability : Compounds similar to this structure have shown significant absorption and distribution characteristics.
  • Blood-Brain Barrier Penetration : The ability to cross this barrier is crucial for neuroprotective applications .

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